N10-Monodesmethyl Rizatriptan-d3

Description

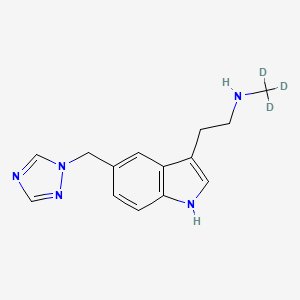

Structure

3D Structure

Properties

IUPAC Name |

2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]-N-(trideuteriomethyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5/c1-15-5-4-12-7-17-14-3-2-11(6-13(12)14)8-19-10-16-9-18-19/h2-3,6-7,9-10,15,17H,4-5,8H2,1H3/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTVLSIBBGWEXCH-FIBGUPNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])NCCC1=CNC2=C1C=C(C=C2)CN3C=NC=N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N10-Monodesmethyl Rizatriptan-d3: A Technical Guide for Bioanalytical Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

N10-Monodesmethyl Rizatriptan-d3 is the deuterium-labeled form of N10-Monodesmethyl Rizatriptan, a primary active metabolite of the anti-migraine drug Rizatriptan. As a stable isotope-labeled internal standard, it is a critical tool in bioanalytical method development and validation, particularly for pharmacokinetic and metabolic studies of Rizatriptan. Its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays ensures high accuracy and precision in the quantification of N10-Monodesmethyl Rizatriptan in biological matrices. This guide provides a comprehensive overview of its properties, a representative experimental protocol for its use, and the metabolic context of its parent compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N10-Monodesmethyl Rizatriptan-d3 is provided below.

| Property | Value |

| Chemical Name | N-(Methyl-d3)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine |

| CAS Number | 1215678-02-6 |

| Molecular Formula | C₁₄H₁₄D₃N₅ |

| Molecular Weight | 258.34 g/mol |

| Appearance | Pale Yellow Thick Oil |

| Purity | Typically ≥98% |

| Storage Conditions | 2-8°C, protected from light and air |

| Solubility | Soluble in Chloroform, Dichloromethane, DMSO |

Metabolic Pathway of Rizatriptan

Rizatriptan is primarily metabolized by monoamine oxidase-A (MAO-A) through oxidative deamination to an inactive indole acetic acid metabolite. A minor metabolic pathway involves the formation of N-monodesmethyl-rizatriptan, which exhibits pharmacological activity similar to the parent compound.[1][2] The plasma concentrations of N-monodesmethyl-rizatriptan are approximately 14% of those of the parent compound, and it is eliminated at a similar rate.[1]

References

N10-Monodesmethyl Rizatriptan-d3 chemical properties and structure

An In-depth Technical Guide to N10-Monodesmethyl Rizatriptan-d3

Prepared for: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N10-Monodesmethyl Rizatriptan-d3, focusing on its chemical properties, structure, and its critical role in bioanalytical applications. This isotopically labeled compound is an essential tool in the pharmacokinetic analysis of Rizatriptan, a widely used anti-migraine agent.

Introduction

N10-Monodesmethyl Rizatriptan-d3 is the deuterated form of N10-Monodesmethyl Rizatriptan, a minor active metabolite of Rizatriptan.[1][2] Rizatriptan is a selective serotonin 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches.[1][3] The parent drug works by constricting intracranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides.[2][3]

The primary application of N10-Monodesmethyl Rizatriptan-d3 is as an internal standard (IS) in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the quantitative determination of its unlabeled counterpart in biological matrices.[4][5] Its chemical and physical properties are nearly identical to the endogenous metabolite, allowing it to co-elute during chromatography. However, its increased mass due to the three deuterium atoms allows for distinct detection by a mass spectrometer, making it the gold standard for correcting variations in sample preparation and instrument response.[4][5]

Chemical Properties and Structure

The fundamental chemical and physical properties of N10-Monodesmethyl Rizatriptan-d3 are summarized below. Data for the unlabeled analog is provided for context where direct data for the deuterated compound is unavailable.

Chemical Identity

| Property | Value | Source |

| Chemical Name | N-(Methyl-d3)-5-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-ethanamine | [6] |

| Synonyms | 2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indol-3-yl)-N-(methyl-d3)ethan-1-amine | [7] |

| CAS Number | 1215678-02-6 | [6][8] |

| Unlabeled CAS | 144034-84-4 | [9][10] |

Molecular and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄D₃N₅ | [6][8] |

| Molecular Weight | 258.34 g/mol | [6][8] |

| Appearance | Pale Yellow Thick Oil | [6] |

| Storage | 2-8°C, Protected from air and light | [6][7] |

| Solubility | Chloroform, Dichloromethane, DMSO | [6] |

| Boiling Point | 515.6°C at 760 mmHg (Unlabeled) | [11] |

| Density | 1.269 g/cm³ (Unlabeled) | [11] |

Chemical Structure

N10-Monodesmethyl Rizatriptan-d3 consists of an indole core substituted at position 3 with an ethylamine chain and at position 5 with a 1,2,4-triazol-1-ylmethyl group. The terminal amine of the ethylamine chain is N-methylated, and it is this methyl group that is substituted with three deuterium atoms (d3).

IUPAC Name (Unlabeled): N-methyl-2-[5-(1,2,4-triazol-1-ylmethyl)-1H-indol-3-yl]ethanamine.[12]

Canonical SMILES (Deuterated): [2H]C([2H])([2H])NCCC1=CNC2=CC=C(CN3C=NC=N3)C=C12.[7]

Metabolic Pathway of Rizatriptan

Rizatriptan is primarily metabolized by the enzyme monoamine oxidase-A (MAO-A) through oxidative deamination to an inactive indole acetic acid metabolite.[1][2] A minor metabolic pathway involves N-demethylation, which produces N10-Monodesmethyl Rizatriptan. This metabolite retains pharmacological activity similar to the parent compound, with plasma concentrations reaching approximately 14% of the parent drug.[1][13]

Figure 1: Simplified metabolic pathway of Rizatriptan.

Experimental Protocols: Bioanalytical Quantification

The following is a representative protocol for the quantification of N10-Monodesmethyl Rizatriptan in human plasma using LC-MS/MS with N10-Monodesmethyl Rizatriptan-d3 as the internal standard. This method is based on common practices for bioanalytical assays of small molecules.[14][15]

Materials and Reagents

-

Analytes: N10-Monodesmethyl Rizatriptan, N10-Monodesmethyl Rizatriptan-d3 (Internal Standard)

-

Plasma: Human plasma (K₂EDTA)

-

Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid, Ammonium Acetate, Deionized Water

Sample Preparation (Protein Precipitation)

-

Thaw plasma samples and calibration standards at room temperature.

-

Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

-

Add 20 µL of the internal standard working solution (N10-Monodesmethyl Rizatriptan-d3 in 50:50 methanol:water).

-

Vortex mix for 10 seconds.

-

Add 400 µL of acetonitrile to precipitate plasma proteins.

-

Vortex mix vigorously for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial.

-

Inject 5-10 µL of the supernatant into the LC-MS/MS system.

LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 Series or equivalent |

| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 5% B, ramp to 95% B over 3 min, hold for 1 min, re-equilibrate |

| MS System | Sciex API 4000 or equivalent triple quadrupole |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | N10-Monodesmethyl Rizatriptan: m/z 256.3 → 197.2N10-Monodesmethyl Rizatriptan-d3: m/z 259.3 → 200.2 |

| Ion Source Temp | 550°C |

Note: Specific MRM transitions should be optimized for the instrument in use.

Visualized Workflows and Principles

Bioanalytical Experimental Workflow

The diagram below outlines the key steps in a typical bioanalytical workflow for quantifying a drug metabolite using a deuterated internal standard.

Figure 2: Standard workflow for sample analysis in a regulated bioanalytical lab.

Principle of Isotope Dilution Mass Spectrometry

The use of a stable isotope-labeled internal standard (SIL-IS) like N10-Monodesmethyl Rizatriptan-d3 is central to the principle of Isotope Dilution Mass Spectrometry (IDMS). This diagram illustrates the relationship between the analyte and the internal standard during analysis.

Figure 3: Logical relationship in LC-MS/MS analysis using a SIL-IS.

References

- 1. Maxalt (Rizatriptan Benzoate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. Rizatriptan Monograph for Professionals - Drugs.com [drugs.com]

- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 5. benchchem.com [benchchem.com]

- 6. N10-Monodesmethyl Rizatriptan-d3 | 1215678-02-6 - Coompo [coompo.com]

- 7. chemwhat.com [chemwhat.com]

- 8. pharmaffiliates.com [pharmaffiliates.com]

- 9. N10-Monodesmethyl Rizatriptan-d3 | LGC Standards [lgcstandards.com]

- 10. N10-Monodesmethyl Rizatriptan | LGC Standards [lgcstandards.com]

- 11. lookchem.com [lookchem.com]

- 12. Desmethyl rizatriptan | C14H17N5 | CID 10149236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. accessdata.fda.gov [accessdata.fda.gov]

- 14. researchgate.net [researchgate.net]

- 15. fda.gov [fda.gov]

The Metabolic Journey of Rizatriptan: A Technical Guide to the Formation of N-desmethyl-rizatriptan

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the metabolic conversion of the anti-migraine agent Rizatriptan to its pharmacologically active N-desmethyl metabolite. By synthesizing available data, this document details the metabolic pathways, enzymatic contributors, pharmacokinetic parameters, and relevant experimental methodologies.

Executive Summary

Rizatriptan, a selective 5-HT1B/1D receptor agonist, undergoes extensive first-pass metabolism. The primary metabolic pathway is oxidative deamination by monoamine oxidase-A (MAO-A), leading to the inactive indole acetic acid metabolite. A secondary, minor pathway involves N-demethylation to form N-desmethyl-rizatriptan. This metabolite is noteworthy as it retains pharmacological activity comparable to the parent compound. Plasma concentrations of N-desmethyl-rizatriptan are approximately 14% of those of Rizatriptan, and it is eliminated at a similar rate.[1][2] The formation of this active metabolite is of clinical interest, particularly in the context of drug-drug interactions.

Metabolic Pathways of Rizatriptan

Rizatriptan is subject to two main metabolic transformations. The predominant pathway, accounting for the majority of its clearance, is oxidative deamination. The less prominent, yet significant, pathway is N-demethylation.

Primary Metabolic Pathway: Oxidative Deamination

The principal route of Rizatriptan metabolism is via oxidative deamination, a reaction catalyzed by monoamine oxidase-A (MAO-A) . This enzymatic process converts Rizatriptan into its corresponding indole acetic acid derivative, which is pharmacologically inactive.[1][2] This pathway is responsible for a substantial portion of Rizatriptan's first-pass metabolism, with approximately 51% of an oral dose being excreted as the indole acetic acid metabolite in urine.[1]

Secondary Metabolic Pathway: N-demethylation to N-desmethyl-rizatriptan

A minor metabolic route for Rizatriptan is the removal of a methyl group from its tertiary amine, resulting in the formation of N-desmethyl-rizatriptan . This metabolite is pharmacologically active, exhibiting a similar affinity for the 5-HT1B/1D receptors as the parent drug.[1][2] Despite its activity, N-desmethyl-rizatriptan is present at significantly lower concentrations in plasma, approximately 14% of the parent compound.[1][2]

Interestingly, in vitro studies utilizing human liver slices have failed to detect the formation of N-desmethyl-rizatriptan, even though it is consistently observed in vivo.[3] This suggests that the N-demethylation of Rizatriptan may be catalyzed by extrahepatic enzymes or by hepatic enzymes whose activity is not well-preserved in liver slice preparations. While N-demethylation reactions are frequently mediated by Cytochrome P450 (CYP) enzymes, studies have shown that Rizatriptan is not a significant inhibitor of major CYP isoforms (CYP3A4/5, 1A2, 2C9, 2C19, or 2E1) at clinically relevant concentrations and is only a weak competitive inhibitor of CYP2D6 at high concentrations.[1] The specific enzyme responsible for Rizatriptan's N-demethylation has not been definitively identified in the available literature.

Quantitative Pharmacokinetic Data

The table below summarizes the key pharmacokinetic parameters for Rizatriptan and the known quantitative information for its N-desmethyl metabolite.

| Parameter | Rizatriptan | N-desmethyl-rizatriptan | Reference(s) |

| Plasma Concentration | - | ~14% of parent compound | [1][2] |

| Elimination Rate | Half-life: 2-3 hours | Similar to parent compound | [1] |

| AUC (Area Under the Curve) | Varies with dose | Not reported (baseline) | - |

| Cmax (Maximum Concentration) | Varies with dose | Not reported (baseline) | - |

| Tmax (Time to Cmax) | 1-1.5 hours | Not reported | [1] |

| Effect of MAO-A Inhibition (Moclobemide Co-administration) | AUC increased 2.2-fold, Cmax increased 1.4-fold | AUC increased 5.3-fold, Cmax increased 2.6-fold | [4] |

Experimental Protocols

This section outlines the methodologies for key experiments relevant to the study of Rizatriptan metabolism, particularly the formation of the N-desmethyl metabolite.

In Vitro Metabolism using Human Liver Microsomes

This protocol describes a general procedure to investigate the in vitro metabolism of Rizatriptan and identify the enzymes responsible for its biotransformation.

Objective: To determine the metabolic profile of Rizatriptan in human liver microsomes and to identify the potential involvement of CYP enzymes in the formation of N-desmethyl-rizatriptan.

Materials:

-

Human liver microsomes (pooled)

-

Rizatriptan

-

NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Control CYP inhibitors (e.g., ketoconazole for CYP3A4, quinidine for CYP2D6)

-

Acetonitrile or other suitable organic solvent for reaction termination

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Incubation Mixtures: In microcentrifuge tubes, prepare incubation mixtures containing phosphate buffer, human liver microsomes, and Rizatriptan at various concentrations.

-

Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system. For control experiments, add buffer instead of the regenerating system. For enzyme inhibition experiments, add specific CYP inhibitors prior to the addition of the NADPH regenerating system.

-

Incubation: Incubate the reaction mixtures at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

-

Sample Processing: Centrifuge the samples to pellet the protein. Transfer the supernatant to a new tube for analysis.

-

Analysis: Analyze the samples for the presence of Rizatriptan and its metabolites, including N-desmethyl-rizatriptan, using a validated LC-MS/MS method.

Clinical Pharmacokinetic Study

This protocol outlines a typical design for a clinical study to evaluate the pharmacokinetics of Rizatriptan and its N-desmethyl metabolite in healthy human subjects.

Objective: To characterize the pharmacokinetic profile of Rizatriptan and N-desmethyl-rizatriptan following oral administration and to assess the impact of a co-administered drug (e.g., an MAO-A inhibitor).

Study Design: An open-label, randomized, two-period crossover study.

Participants: Healthy adult male and female volunteers.

Procedure:

-

Screening: Screen potential participants for eligibility based on inclusion and exclusion criteria (e.g., health status, concurrent medications).

-

Randomization: Randomize subjects into treatment sequences.

-

Treatment Period 1:

-

Administer a single oral dose of Rizatriptan.

-

Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.25, 0.5, 1, 1.5, 2, 4, 6, 8, 12, and 24 hours post-dose).

-

Process blood samples to obtain plasma and store frozen until analysis.

-

-

Washout Period: A washout period of at least 7 days between treatment periods.

-

Treatment Period 2:

-

Administer a single oral dose of Rizatriptan in combination with the interacting drug (e.g., an MAO-A inhibitor).

-

Repeat the blood sampling schedule as in Period 1.

-

-

Bioanalysis: Analyze plasma samples for the concentrations of Rizatriptan and N-desmethyl-rizatriptan using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) for both Rizatriptan and N-desmethyl-rizatriptan for each treatment period.

-

Statistical Analysis: Compare the pharmacokinetic parameters between the two treatment periods to assess the effect of the co-administered drug.

Conclusion

The metabolism of Rizatriptan to N-desmethyl-rizatriptan represents a minor but pharmacologically significant pathway. While the primary clearance of Rizatriptan is well-characterized and mediated by MAO-A, the enzymatic basis of N-demethylation remains to be definitively elucidated. The available data underscores the importance of considering this active metabolite in drug-drug interaction studies, particularly with agents that may influence its formation or subsequent metabolism. Further research, potentially employing a broader range of in vitro systems, including recombinant enzymes and different subcellular fractions, is warranted to identify the specific enzyme(s) responsible for the N-demethylation of Rizatriptan. This knowledge will contribute to a more complete understanding of its disposition and potential for metabolic variability in different patient populations.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Utilization of Liver Microsomes to Estimate Hepatic Intrinsic Clearance of Monoamine Oxidase Substrate Drugs in Humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. The effects of moclobemide on the pharmacokinetics of the 5-HT1B/1D agonist rizatriptan in healthy volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis and Characterization of Deuterated Rizatriptan Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of the principal deuterated metabolites of Rizatriptan, a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist widely used in the treatment of migraine headaches. The strategic incorporation of deuterium at metabolically active positions can significantly alter the pharmacokinetic profile of a drug, potentially leading to improved therapeutic efficacy and safety. This document outlines detailed methodologies for the synthesis of deuterated versions of Rizatriptan's key metabolites, along with protocols for their characterization using modern analytical techniques.

Introduction to Rizatriptan Metabolism

Synthesis of Deuterated Rizatriptan Metabolites

The synthesis of deuterated metabolites of Rizatriptan can be approached by introducing deuterium into the parent drug at positions susceptible to metabolism, followed by biotransformation or chemical synthesis to yield the desired metabolites.[5] Alternatively, deuterated starting materials can be used in a multi-step chemical synthesis. This guide focuses on plausible chemical synthesis routes based on established methods for the deuteration of indole derivatives.

Synthesis of Deuterated Triazolomethyl-indole-3-acetic acid

The primary metabolite, triazolomethyl-indole-3-acetic acid, can be synthesized in its deuterated form by employing an acid-catalyzed hydrogen-deuterium exchange reaction on the corresponding non-deuterated indole derivative.[2][6]

Experimental Protocol:

A solution of 3-(1H-1,2,4-triazol-1-ylmethyl)-1H-indole-3-acetic acid in deuterated methanol (CD3OD) containing 20 wt% deuterium sulfate (D2SO4) is heated at 90-95°C for 14-20 hours.[2][6] The reaction is monitored by ¹H NMR spectroscopy to determine the extent of deuterium incorporation. Upon completion, the reaction mixture is neutralized with a saturated aqueous solution of sodium bicarbonate (NaHCO3) and the product is extracted with an organic solvent such as ethyl acetate. The combined organic extracts are then washed with brine, dried over anhydrous sodium sulfate (Na2SO4), and concentrated under reduced pressure to yield the deuterated product. Purification can be achieved by column chromatography on silica gel.

Synthesis of Deuterated N-monodesmethyl-rizatriptan (d3)

The active metabolite, N-monodesmethyl-rizatriptan, can be deuterated at the N-methyl position. A commercially available deuterated standard, N-Desmethyl Rizatriptan D3, confirms the feasibility of this synthesis.[7][8] A plausible synthetic route involves the reductive amination of the corresponding primary amine with a deuterated formaldehyde source or the reaction of the primary amine with a deuterated methylating agent.

Experimental Protocol:

To a solution of the primary amine precursor, 2-(5-((1H-1,2,4-triazol-1-yl)methyl)-1H-indol-3-yl)ethan-1-amine, in a suitable solvent such as methanol, is added paraformaldehyde-d2. The mixture is stirred at room temperature before the addition of a reducing agent, such as sodium cyanoborohydride. The reaction is stirred until completion, as monitored by thin-layer chromatography (TLC) or LC-MS. The solvent is then removed under reduced pressure, and the residue is partitioned between an organic solvent and an aqueous basic solution. The organic layer is washed, dried, and concentrated. The final product can be purified by column chromatography.

Synthesis of Deuterated 6-hydroxy-rizatriptan

The synthesis of deuterated 6-hydroxy-rizatriptan can be achieved by introducing deuterium into a 6-hydroxyindole precursor prior to the elaboration of the tryptamine side chain. Palladium-catalyzed deuteration methods are effective for indole rings.[9][10]

Experimental Protocol:

A solution of 6-hydroxyindole in a mixture of deuterated acetic acid (CD3CO2D) and dioxane is treated with a palladium catalyst, such as palladium(II) acetate (Pd(OAc)2), and sodium acetate (NaOAc) at 120°C for 16 hours.[11] This procedure facilitates deuterium incorporation at various positions on the indole ring. The resulting deuterated 6-hydroxyindole can then be carried forward through a multi-step synthesis to construct the deuterated Rizatriptan side chain, following established synthetic routes for tryptamine derivatives.

Characterization of Deuterated Metabolites

The successful synthesis and the extent of deuterium incorporation in the Rizatriptan metabolites must be confirmed by a combination of analytical techniques, primarily mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for the quantitative analysis of drugs and their metabolites.[12][13]

Experimental Protocol:

Chromatographic separation is performed on a C18 reversed-phase column with a gradient elution using a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate with 0.5% acetic acid).[13] The mass spectrometer is operated in positive electrospray ionization (ESI+) mode with multiple reaction monitoring (MRM) to detect the precursor and product ions of the deuterated metabolites. The specific m/z transitions will be shifted by the number of incorporated deuterium atoms compared to the non-deuterated analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Both ¹H and ²H NMR spectroscopy are invaluable for determining the position and extent of deuterium incorporation.[14][15]

Experimental Protocol:

¹H NMR spectra are recorded in a suitable deuterated solvent (e.g., DMSO-d6, CD3OD). The disappearance or reduction in the intensity of specific proton signals will indicate the sites of deuteration. ²H NMR spectra are acquired in a non-deuterated solvent to avoid large solvent signals.[15] The chemical shifts in the ²H NMR spectrum are equivalent to those in the ¹H NMR spectrum, providing direct evidence of the deuterium labeling positions.[15]

Quantitative Data Summary

The following tables summarize representative quantitative data that would be expected from the synthesis and characterization of deuterated Rizatriptan metabolites.

Table 1: Synthesis Yields and Deuterium Incorporation

| Deuterated Metabolite | Synthetic Method | Expected Yield (%) | Deuterium Incorporation (%) |

| Deuterated Triazolomethyl-indole-3-acetic acid | Acid-catalyzed H-D Exchange | 70-85 | >95 |

| Deuterated N-monodesmethyl-rizatriptan (d3) | Reductive Amination | 60-75 | >98 |

| Deuterated 6-hydroxy-rizatriptan | Pd-catalyzed Deuteration of Precursor | 40-60 (multi-step) | >90 |

Table 2: Mass Spectrometry Data

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Rizatriptan | 270.2 | 201.1 |

| Rizatriptan-d6 | 276.2 | 207.1 |

| N-monodesmethyl-rizatriptan | 256.2 | 187.1 |

| N-monodesmethyl-rizatriptan-d3 | 259.2 | 187.1 |

| Triazolomethyl-indole-3-acetic acid | 258.1 | 199.1 |

| Deuterated Triazolomethyl-indole-3-acetic acid | 263.1 (for d5) | 204.1 (for d5) |

Table 3: Representative ¹H NMR Chemical Shifts (δ, ppm) in DMSO-d6

| Proton | Rizatriptan | N-monodesmethyl-rizatriptan |

| Indole-NH | ~10.8 | ~10.7 |

| Aromatic CH | 7.0 - 7.6 | 7.0 - 7.6 |

| Triazole CH | 8.0, 8.6 | 8.0, 8.6 |

| CH₂-N(CH₃)₂ | ~2.8 | - |

| N(CH₃)₂ | ~2.2 | - |

| N-CH₃ | - | ~2.4 |

Visualizations of Pathways and Workflows

Rizatriptan Metabolic Pathway

Caption: Major and minor metabolic pathways of Rizatriptan.

General Workflow for Synthesis and Characterization

Caption: General experimental workflow for synthesis and characterization.

Rizatriptan Signaling Pathway

Caption: Simplified signaling pathway of Rizatriptan via 5-HT1B/1D receptors.

References

- 1. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 2. pnas.org [pnas.org]

- 3. Arrestin orchestrates cross-talk between GPCRs to modulate the spatiotemporal activation of ERK MAPK - PMC [pmc.ncbi.nlm.nih.gov]

- 4. β-Arrestin-mediated activation of MAPK by inverse agonists reveals distinct active conformations for G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cleanchemlab.com [cleanchemlab.com]

- 8. chemwhat.com [chemwhat.com]

- 9. Programmable Deuteration of Indoles via Reverse Deuterium Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. 2024.sci-hub.se [2024.sci-hub.se]

- 13. Development and validation of a selective and robust LC-MS/MS method for high-throughput quantifying rizatriptan in small plasma samples: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Deuterium NMR - Wikipedia [en.wikipedia.org]

- 15. scs.illinois.edu [scs.illinois.edu]

N10-Monodesmethyl Rizatriptan: A Potential Biomarker for Rizatriptan Exposure

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Rizatriptan is a selective serotonin 5-HT1B/1D receptor agonist widely used for the acute treatment of migraine.[1][2] Understanding its metabolic fate and pharmacokinetic profile is crucial for optimizing therapeutic efficacy and ensuring patient safety. While Rizatriptan is the primary active compound, its metabolites can also provide valuable information regarding drug exposure and metabolism. This technical guide focuses on N10-Monodesmethyl Rizatriptan, a pharmacologically active metabolite, and explores its potential as a biomarker for Rizatriptan exposure. We will delve into its pharmacokinetic profile, the methodologies for its quantification, and its formation pathway.

Pharmacokinetics of Rizatriptan and N10-Monodesmethyl Rizatriptan

Rizatriptan undergoes extensive first-pass metabolism, with an absolute bioavailability of approximately 45%.[2] The primary route of metabolism is oxidative deamination by monoamine oxidase-A (MAO-A) to an inactive indole acetic acid metabolite.[1][3] A minor metabolic pathway involves the N-demethylation of Rizatriptan to form N10-Monodesmethyl Rizatriptan.[1][4]

This N-desmethyl metabolite is noteworthy as it retains pharmacological activity similar to the parent compound at the 5-HT1B/1D receptor.[1][3] However, its plasma concentrations are significantly lower, estimated to be approximately 14% of the parent compound, and it is eliminated at a similar rate.[1][2]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for Rizatriptan and N10-Monodesmethyl Rizatriptan, providing a comparative view of their systemic exposure.

Table 1: Pharmacokinetic Parameters of Rizatriptan in Healthy Adults (10 mg Oral Dose)

| Parameter | Value | Reference |

| Cmax (ng/mL) | ~22-28 | [5] |

| AUC(0-∞) (ng·h/mL) | ~72-78 | [2][5] |

| t1/2 (h) | ~2-3 | [2][6] |

| Tmax (h) | ~1.0-1.5 | [2] |

Table 2: Pharmacokinetic Parameters of N10-Monodesmethyl Rizatriptan in Healthy Volunteers Following a Single 10 mg Oral Dose of Rizatriptan

| Parameter | Without Moclobemide | With Moclobemide (150 mg t.i.d.) | Reference |

| AUC(0,∞) (ng·h/mL) | 3.8 ± 1.2 | 20.3 ± 4.5 | [7] |

| Cmax (ng/mL) | 1.1 ± 0.3 | 2.9 ± 0.7 | [7] |

| t1/2 (h) | 2.5 ± 0.4 | 3.1 ± 0.5 | [7] |

| Urinary Excretion (% of dose) | 1.1 ± 0.4 | 5.0 ± 1.3 | [7] |

Data are presented as mean ± S.D. (n=12). Moclobemide is a selective, reversible MAO-A inhibitor.

The co-administration of a MAO-A inhibitor, such as moclobemide, significantly increases the systemic exposure of both Rizatriptan and, even more dramatically, N10-Monodesmethyl Rizatriptan.[7] The AUC of the N-monodesmethyl metabolite was found to increase by more than 400% in the presence of moclobemide, highlighting the importance of MAO-A in the overall clearance of Rizatriptan and the subsequent metabolism of its N-desmethyl metabolite.[3][8]

Metabolic Pathway of Rizatriptan

The metabolic conversion of Rizatriptan is primarily governed by two pathways. The major pathway leads to an inactive metabolite, while the minor pathway produces the active N10-Monodesmethyl Rizatriptan.

References

- 1. ionsource.com [ionsource.com]

- 2. A Plasma Sample Preparation for Mass Spectrometry using an Automated Workstation [jove.com]

- 3. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and tolerability of oral rizatriptan in healthy male and female volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. resolvemass.ca [resolvemass.ca]

- 6. Rizatriptan: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 7. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

- 8. accessdata.fda.gov [accessdata.fda.gov]

The Significance of Stable Isotope Labeling in Drug Metabolism Studies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stable isotope labeling (SIL) has emerged as an indispensable tool in modern drug metabolism and pharmacokinetic (DMPK) studies. By replacing one or more atoms in a drug molecule with a non-radioactive, heavier isotope (e.g., ¹³C, ¹⁵N, ²H), researchers can precisely trace the fate of the drug and its metabolites within a biological system. This technique, coupled with sensitive analytical platforms like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, offers unparalleled insights into a drug's absorption, distribution, metabolism, and excretion (ADME) properties. This guide provides a comprehensive overview of the core principles of SIL, detailed experimental protocols, and the application of this technology in generating high-quality, quantitative data crucial for drug development and regulatory submission.

Core Principles of Stable Isotope Labeling

Stable isotope labeling is a technique where atoms in a molecule are replaced with their heavier, non-radioactive isotopes. These labeled molecules are chemically identical to their unlabeled counterparts but are distinguishable by their mass.[1] This mass difference allows for their selective detection and quantification using mass spectrometry, without altering the drug's biological activity.[2]

The primary advantages of using stable isotopes over radioactive isotopes in drug metabolism studies include:

-

Enhanced Safety: Stable isotopes are non-radioactive, posing no radiation risk to subjects or researchers, making them ideal for clinical trials, especially in vulnerable populations.[3]

-

No Alteration of Physicochemical Properties: The small mass difference minimally affects the drug's physicochemical properties, ensuring that its metabolic profile is not significantly altered.

-

High Precision and Accuracy: When used as internal standards, stable isotope-labeled compounds co-elute with the analyte, correcting for variations in sample preparation and instrument response, leading to highly accurate and precise quantification.

-

Versatility: SIL can be applied across various stages of drug development, from early discovery to clinical trials, to study pharmacokinetics, bioavailability, metabolic pathways, and drug-drug interactions.[1][4]

Experimental Workflow and Methodologies

A typical stable isotope labeling study in drug metabolism follows a structured workflow, from the synthesis of the labeled compound to data analysis.

Key Experimental Protocols

2.1.1. In Vivo Pharmacokinetic Study using a Stable Isotope-Labeled Intravenous Dose

This protocol is adapted from a study on the steady-state pharmacokinetics of carbamazepine.[5]

Objective: To determine the absolute bioavailability and clearance of a drug at steady state.

Methodology:

-

Labeled Compound: Synthesize a stable isotope-labeled version of the drug (e.g., ¹³C, ¹⁵N-carbamazepine).[5]

-

Formulation: Prepare a sterile intravenous formulation of the stable-labeled drug and an oral formulation of the unlabeled drug.[5]

-

Study Population: Recruit patients who are at steady-state on oral therapy with the unlabeled drug.

-

Drug Administration: Administer a single intravenous infusion of the stable-labeled drug concurrently with the patient's regular oral dose of the unlabeled drug.[5]

-

Sample Collection: Collect serial blood samples at predefined time points over a period of up to 96 hours.[5]

-

Sample Processing: Centrifuge blood samples to obtain plasma and store at -80°C until analysis.

-

LC-MS/MS Analysis:

-

Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of the labeled and unlabeled drug in plasma.[4]

-

Use a deuterated analog of the drug as an internal standard.[5]

-

Monitor specific mass transitions for the unlabeled drug, the stable-labeled drug, and the internal standard.[5]

-

-

Pharmacokinetic Analysis:

-

Use non-compartmental analysis to determine pharmacokinetic parameters for the intravenous stable-labeled drug, including clearance (CL), volume of distribution (Vd), and elimination half-life (t½).[5]

-

Calculate the absolute bioavailability (F) by comparing the area under the curve (AUC) of the oral unlabeled drug to the dose-normalized AUC of the intravenous stable-labeled drug.[6]

-

2.1.2. In Vitro Metabolite Profiling using Stable Isotope Labeling

Objective: To identify and characterize metabolites of a drug candidate in a controlled in vitro system.

Methodology:

-

Labeled Compound: Synthesize a stable isotope-labeled version of the drug (e.g., with ¹³C or a mixture of ¹³C and ¹⁵N).

-

In Vitro System: Prepare a relevant in vitro system, such as human liver microsomes (HLMs), hepatocytes, or recombinant cytochrome P450 (CYP) enzymes.

-

Incubation: Incubate a 1:1 mixture of the labeled and unlabeled drug with the in vitro system in the presence of necessary cofactors (e.g., NADPH for CYP-mediated metabolism).

-

Sample Quenching and Extraction: At various time points, stop the reaction by adding a quenching solution (e.g., cold acetonitrile). Centrifuge to precipitate proteins and collect the supernatant.

-

LC-MS/MS Analysis:

-

Analyze the supernatant using a high-resolution mass spectrometer.

-

Look for "twin peaks" in the mass chromatogram, which represent the unlabeled metabolite and its corresponding stable isotope-labeled counterpart, separated by a specific mass difference.

-

-

Metabolite Identification:

-

The presence of these twin peaks confirms that the detected species is a drug-related metabolite.

-

Utilize tandem mass spectrometry (MS/MS) to obtain fragmentation patterns of the metabolites for structural elucidation.

-

Data Presentation: Quantitative Analysis of Carbamazepine Pharmacokinetics

The following table summarizes pharmacokinetic data from a clinical study that utilized a stable isotope-labeled intravenous formulation of carbamazepine to characterize its steady-state pharmacokinetics in epilepsy patients.[5]

| Parameter | All Patients (n=92) | Men (n=46) | Women (n=46) | African American (n=46) | Caucasian (n=46) |

| Clearance (L/hr/kg) | 0.044 ± 0.018 | 0.039 ± 0.017 | 0.049 ± 0.018 | 0.039 ± 0.017 | 0.048 ± 0.018 |

| Volume of Distribution (L/kg) | 1.0 ± 0.3 | 1.0 ± 0.3 | 0.9 ± 0.3 | 1.0 ± 0.3 | 0.9 ± 0.3 |

| Half-life (hr) | 20.0 ± 8.7 | 22.7 ± 8.7 | 17.5 ± 8.0 | 22.4 ± 8.1 | 18.4 ± 8.8 |

| Absolute Bioavailability (F) | 0.78 ± 0.24 | 0.81 ± 0.26 | 0.76 ± 0.22 | 0.79 ± 0.25 | 0.78 ± 0.23 |

Data are presented as mean ± standard deviation. Data sourced from Marino et al. (2012).[5]

Visualization of Metabolic Pathways: Carbamazepine

Carbamazepine is extensively metabolized in the liver, primarily by cytochrome P450 enzymes. The major metabolic pathway involves the formation of an active metabolite, carbamazepine-10,11-epoxide.[7]

Conclusion

Stable isotope labeling is a powerful and versatile technique that has become a cornerstone of modern drug metabolism research. Its ability to provide precise and accurate quantitative data in a safe and biologically relevant manner is invaluable for understanding the complex processes that govern a drug's fate in the body. From elucidating metabolic pathways and identifying active metabolites to determining key pharmacokinetic parameters, SIL studies provide critical information that guides drug design, informs clinical trial protocols, and supports regulatory submissions. As analytical technologies continue to advance, the applications of stable isotope labeling in drug development are expected to expand further, solidifying its role as an essential tool for bringing safer and more effective medicines to patients.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An LC-MS/MS based candidate reference method for the quantification of carbamazepine in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Steady-state Carbamazepine Pharmacokinetics following Oral and Stable-Labeled Intravenous Administration in Epilepsy Patients: Effect of Race and Sex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. ClinPGx [clinpgx.org]

Methodological & Application

Application Note: High-Throughput Quantification of Rizatriptan and its N-oxide Metabolite in Human Plasma using LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the anti-migraine drug Rizatriptan and its major metabolite, Rizatriptan N-oxide, in human plasma. The method utilizes a simple liquid-liquid extraction procedure for sample preparation, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer. This high-throughput assay demonstrates excellent linearity, precision, and accuracy over a clinically relevant concentration range, making it suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development and clinical research settings.

Introduction

Rizatriptan is a selective serotonin 5-HT1B/1D receptor agonist used for the acute treatment of migraine headaches.[1][2] It alleviates migraine symptoms by causing vasoconstriction of intracranial blood vessels and inhibiting the release of pro-inflammatory neuropeptides.[3][4][5] Rizatriptan is primarily metabolized by monoamine oxidase A (MAO-A) to an inactive indole acetic acid metabolite, with a smaller fraction being converted to its N-oxide metabolite.[1] To comprehensively understand the pharmacokinetics of Rizatriptan, it is crucial to quantify both the parent drug and its major metabolites. This application note provides a detailed protocol for a validated LC-MS/MS method for the simultaneous determination of Rizatriptan and Rizatriptan N-oxide in human plasma.

Experimental

Materials and Reagents

-

Rizatriptan benzoate and Rizatriptan N-oxide reference standards (≥98% purity)

-

Zolmitriptan (Internal Standard, IS)

-

HPLC-grade acetonitrile, methanol, and ethyl acetate

-

Formic acid and ammonium formate

-

Human plasma (K2EDTA)

-

Deionized water

Standard Solutions

Stock solutions of Rizatriptan, Rizatriptan N-oxide, and the internal standard (Zolmitriptan) were prepared in methanol at a concentration of 1 mg/mL.[6] Working standard solutions were prepared by serial dilution of the stock solutions with a mixture of methanol and water (50:50, v/v). Calibration standards and quality control (QC) samples were prepared by spiking blank human plasma with the appropriate working standard solutions.

Sample Preparation

A liquid-liquid extraction procedure was employed for the extraction of Rizatriptan, Rizatriptan N-oxide, and the IS from human plasma.

-

To 200 µL of plasma in a polypropylene tube, add 25 µL of the internal standard working solution (e.g., 100 ng/mL Zolmitriptan).

-

Vortex for 10 seconds.

-

Add 1 mL of ethyl acetate.

-

Vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the upper organic layer to a clean tube.

-

Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

Liquid Chromatography

Chromatographic separation was achieved using a C18 analytical column with the following parameters:

| Parameter | Value |

| Column | Hypurity C18 (50 mm × 4.6 mm, 5 µm)[7] |

| Mobile Phase | A: 10 mM Ammonium formate in water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |

| Gradient | Isocratic: 20% B[8] |

| Flow Rate | 0.5 mL/min[8] |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| Run Time | 3 minutes |

Mass Spectrometry

A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode was used for detection. The multiple reaction monitoring (MRM) mode was employed for quantification.

| Parameter | Rizatriptan | Rizatriptan N-oxide | Zolmitriptan (IS) |

| Precursor Ion (m/z) | 270.2 | 286.2 | 288.2 |

| Product Ion (m/z) | 201.2 | 215.2 | 243.1 |

| Dwell Time (ms) | 200 | 200 | 200 |

| Collision Energy (eV) | 25 | 28 | 22 |

| Declustering Potential (V) | 40 | 45 | 35 |

Note: The mass spectrometric parameters for Rizatriptan N-oxide are estimated based on its structure and may require optimization.

Results and Discussion

Method Validation

The method was validated according to regulatory guidelines for bioanalytical method validation.

Linearity and Range: The calibration curves were linear over the concentration range of 0.1 to 100 ng/mL for Rizatriptan and are expected to be similar for Rizatriptan N-oxide. A correlation coefficient (r²) of >0.99 was consistently achieved.

Precision and Accuracy: The intra- and inter-day precision and accuracy were evaluated at three QC levels (low, medium, and high). The precision (%CV) was within 15% and the accuracy (% bias) was within ±15% for all QC samples, demonstrating the reliability of the method.[9]

Recovery: The extraction recovery of Rizatriptan and the internal standard from human plasma was consistent and reproducible across the QC levels, typically exceeding 80%.

Stability: Rizatriptan and the internal standard were found to be stable in plasma after three freeze-thaw cycles, at room temperature for 4 hours, and in the autosampler for 24 hours. Long-term stability in plasma stored at -80°C was also established.[6]

Quantitative Data Summary

| Analyte | Linear Range (ng/mL) | LLOQ (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) | Extraction Recovery (%) |

| Rizatriptan | 0.1 - 100 | 0.1 | < 10 | < 12 | ± 10 | > 85 |

| Rizatriptan N-oxide | To be determined | To be determined | To be determined | To be determined | To be determined | To be determined |

Data for Rizatriptan N-oxide needs to be established through experimental validation.

Rizatriptan Mechanism of Action

Rizatriptan is a potent agonist of the serotonin 5-HT1B and 5-HT1D receptors.[1] These receptors are G-protein coupled receptors (GPCRs) linked to an inhibitory G-protein (Gαi).[8][10] The proposed signaling pathway is as follows:

-

Receptor Binding: Rizatriptan binds to and activates 5-HT1B/1D receptors on presynaptic trigeminal nerve terminals and cerebral blood vessels.

-

G-protein Activation: This activation leads to a conformational change in the receptor, causing the dissociation of the Gαi subunit from the Gβγ dimer.

-

Inhibition of Adenylyl Cyclase: The activated Gαi subunit inhibits the enzyme adenylyl cyclase.

-

Reduction of cAMP: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Physiological Response: The reduction in cAMP levels results in:

This cascade of events ultimately leads to the alleviation of migraine pain and associated symptoms.

Visualizations

Caption: Experimental workflow for the LC-MS/MS quantification of Rizatriptan.

Caption: Simplified signaling pathway of Rizatriptan via 5-HT1B/1D receptors.

Conclusion

The described LC-MS/MS method provides a reliable, sensitive, and high-throughput solution for the simultaneous quantification of Rizatriptan and its N-oxide metabolite in human plasma. The simple sample preparation and rapid analysis time make this method well-suited for pharmacokinetic and bioequivalence studies, aiding in the clinical development and therapeutic monitoring of Rizatriptan.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. rizatriptan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 3. Mechanisms of action of the 5-HT1B/1D receptor agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. [PDF] Mechanisms of action of the 5-HT1B/1D receptor agonists. | Semantic Scholar [semanticscholar.org]

- 5. Mechanisms of action of serotonin 5-HT1B/D agonists: insights into migraine pathophysiology using rizatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 2024.sci-hub.se [2024.sci-hub.se]

- 7. researchgate.net [researchgate.net]

- 8. Structure and Function of Serotonin G protein Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Determination of rizatriptan in human plasma by liquid chromatographic-eletrospray tandem mass spectrometry: application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Gi-Protein Coupled 5-HT1B/D Receptor Agonist Sumatriptan Induces Type I Hyperalgesic Priming - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Bioanalysis of Rizatriptan in Human Plasma Using N10-Monodesmethyl Rizatriptan-d3 as an Internal Standard

Abstract

This application note describes a robust and sensitive bioanalytical method for the quantification of Rizatriptan in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes N10-Monodesmethyl Rizatriptan-d3, a stable isotope-labeled metabolite, as the internal standard (IS) to ensure accuracy and precision. This approach is ideal for high-throughput pharmacokinetic studies, offering a short chromatographic run time and simple sample preparation. The method has been validated over a clinically relevant concentration range and demonstrates excellent linearity, precision, and accuracy.

Introduction

Rizatriptan is a selective 5-hydroxytryptamine 1B/1D (5-HT1B/1D) receptor agonist used for the acute treatment of migraine headaches.[1][2] Accurate determination of Rizatriptan concentrations in plasma is crucial for pharmacokinetic and bioequivalence studies.[3] The primary route of Rizatriptan metabolism is oxidative deamination by monoamine oxidase-A (MAO-A) to an inactive indole acetic acid metabolite.[1][4][5] A minor metabolic pathway forms N-monodesmethyl-rizatriptan, which shows pharmacological activity similar to the parent drug.[4][5][6]

Bioanalytical methods using LC-MS/MS require an appropriate internal standard to correct for variations in sample preparation and matrix effects. A stable isotope-labeled (SIL) internal standard is the gold standard, as it shares near-identical physicochemical properties with the analyte, ensuring it co-elutes and experiences similar ionization effects. N10-Monodesmethyl Rizatriptan-d3 is an ideal IS for Rizatriptan analysis. While it is a metabolite, its deuterated form ensures it is distinguishable from the endogenous metabolite by mass spectrometry. Its structural similarity to Rizatriptan ensures consistent behavior during extraction and analysis.

Rationale for Using a Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled internal standard is a critical component of a robust bioanalytical method. It compensates for potential variability at multiple stages of the analysis.

Caption: Rationale for using a stable isotope-labeled internal standard.

Metabolic Pathway of Rizatriptan

Understanding the metabolism of Rizatriptan is key to appreciating the choice of internal standard. The primary metabolic conversion is to an inactive indole acetic acid metabolite, while the N-desmethylation pathway is minor.

Caption: Simplified metabolic pathway of Rizatriptan.

Protocol: Quantification of Rizatriptan in Human Plasma

Materials and Reagents

-

Analytes: Rizatriptan Benzoate (Reference Standard), N10-Monodesmethyl Rizatriptan-d3 (Internal Standard).

-

Reagents: HPLC-grade Acetonitrile, Methanol, and Water; Formic Acid, Ammonium Acetate, Ethyl Acetate.

-

Biological Matrix: Blank human plasma (K2EDTA).

Equipment

-

LC System: Shimadzu, Waters, or equivalent HPLC/UPLC system.

-

MS System: Sciex API 4000, Waters Xevo, or equivalent triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Processing: Centrifuge, vortex mixer, evaporator.

Experimental Workflow

The overall experimental process follows a standard procedure for bioanalytical sample analysis.

Caption: Bioanalytical workflow for Rizatriptan quantification.

Detailed Protocols

4.1. Preparation of Stock and Working Solutions

-

Rizatriptan Stock (1 mg/mL): Accurately weigh and dissolve Rizatriptan Benzoate in methanol.

-

IS Stock (1 mg/mL): Dissolve N10-Monodesmethyl Rizatriptan-d3 in methanol.

-

Working Solutions: Prepare serial dilutions of the Rizatriptan stock solution in 50:50 acetonitrile:water to create calibration standards. Prepare a working solution of the IS at an appropriate concentration (e.g., 100 ng/mL).

4.2. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 100 µL of plasma (calibration standard, QC, or unknown sample) into a microcentrifuge tube.

-

Add 50 µL of the IS working solution and vortex for 30 seconds.

-

Add 1.0 mL of ethyl acetate and vortex for 2 minutes.

-

Centrifuge at 10,000 rpm for 5 minutes.

-

Transfer the supernatant (organic layer) to a clean tube.

-

Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of mobile phase and vortex.

-

Transfer to an autosampler vial for injection.

4.3. LC-MS/MS Conditions The following tables summarize the optimized instrumental parameters.

Table 1: Liquid Chromatography Parameters

| Parameter | Condition |

|---|---|

| Column | C18 Column (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | Isocratic or gradient (e.g., 50% B) |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 10 µL |

| Column Temp. | 40°C |

| Run Time | ~2.5 minutes |

Table 2: Mass Spectrometry Parameters

| Parameter | Condition |

|---|---|

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temp. | 500°C |

| IonSpray Voltage | 5500 V |

| Curtain Gas | 30 psi |

| Collision Gas | Nitrogen |

| MRM Transitions | See Table 3 |

Table 3: MRM Transitions and Compound Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |

|---|---|---|---|---|

| Rizatriptan | 270.2 | 201.1 | 60 V | 35 V |

| N10-Monodesmethyl Rizatriptan-d3 (IS) | 258.3 | 173.2 | 55 V | 32 V |

Note: MS parameters are instrument-dependent and require optimization.

Method Validation Summary

The method was validated according to regulatory guidelines. A summary of the performance is presented below.

Table 4: Validation Data Summary

| Parameter | Result |

|---|---|

| Linearity Range | 0.05 - 50.0 ng/mL |

| Correlation Coefficient (r²) | > 0.995 |

| Lower Limit of Quantitation (LLOQ) | 0.05 ng/mL[7] |

| Intra-day Precision (%CV) | < 13%[7] |

| Inter-day Precision (%CV) | < 9.5%[7] |

| Accuracy (% Bias) | Within ±12% of nominal values[7] |

| Mean Extraction Recovery | > 95%[7] |

| Matrix Effect | Minimal and compensated by IS |

| Stability (Freeze-Thaw) | Stable for at least 3 cycles[8] |

| Stability (Bench-Top, 24h) | Stable[8] |

Conclusion

The described LC-MS/MS method provides a sensitive, specific, and high-throughput solution for the quantification of Rizatriptan in human plasma. The use of N10-Monodesmethyl Rizatriptan-d3 as an internal standard ensures the reliability of the results by effectively correcting for experimental variability and matrix effects. This method is well-suited for pharmacokinetic assessments in clinical and preclinical studies.

References

- 1. drugs.com [drugs.com]

- 2. Bioequivalence Study of Two Orodispersible Rizatriptan Formulations of 10 mg in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. drugs.com [drugs.com]

- 5. accessdata.fda.gov [accessdata.fda.gov]

- 6. go.drugbank.com [go.drugbank.com]

- 7. Development and validation of a selective and robust LC-MS/MS method for high-throughput quantifying rizatriptan in small plasma samples: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2024.sci-hub.se [2024.sci-hub.se]

Application Notes and Protocols for Triptan Analysis in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of triptans in biological matrices prior to analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline common and effective techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT), complete with experimental protocols and quantitative data to aid in method selection and implementation.

Introduction

Triptans are a class of drugs primarily used for the acute treatment of migraine headaches. Accurate and reliable quantification of triptans in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, bioequivalence assessment, and therapeutic drug monitoring. Effective sample preparation is a critical step to remove interfering endogenous substances, concentrate the analytes of interest, and ensure the robustness and sensitivity of the analytical method.[1][2] This document details three widely used sample preparation techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT).

Solid-Phase Extraction (SPE)

SPE is a highly selective and efficient sample cleanup method that can provide high recovery and concentration of analytes.[3] It involves passing the liquid sample through a solid sorbent that retains the analytes, while interferences are washed away. The analytes are then eluted with a small volume of a strong solvent.

Quantitative Data for Triptan Analysis using SPE

| Triptan | Biological Matrix | Recovery (%) | LLOQ (ng/mL) | ULOQ (ng/mL) | Reference |

| Zolmitriptan | Serum | 88.2 | 1 | 100 | [4] |

Experimental Protocol: SPE of Zolmitriptan from Human Serum

This protocol is adapted from a validated LC-MS/MS method for the analysis of zolmitriptan in human serum.[4]

Materials:

-

SOLA CX SPE cartridges

-

Human serum samples

-

Zolmitriptan standard solutions

-

Diphenhydramine (Internal Standard)

-

0.1% Formic acid in water

-

2.5% Formic acid in water

-

0.1% Formic acid in methanol

-

5% Ammonia in methanol

-

Centrifuge

-

Nitrogen evaporator

Procedure:

-

Sample Pre-treatment:

-

Pipette 180 µL of serum into a centrifuge tube.

-

Add 10 µL of the appropriate zolmitriptan standard spiking solution.

-

Add 10 µL of the internal standard spiking solution (diphenhydramine).

-

Add 200 µL of 0.1% formic acid in water.

-

Mix well and centrifuge for 10 minutes at 14,000 rpm.

-

-

SPE Cartridge Conditioning:

-

Condition the SOLA CX SPE cartridge with 500 µL of methanol followed by 500 µL of water.

-

-

Sample Loading:

-

Load the entire supernatant from the pre-treatment step onto the conditioned SPE cartridge.

-

-

Washing:

-

Wash the cartridge with 500 µL of 2.5% formic acid in water.

-

Wash the cartridge with 500 µL of 0.1% formic acid in methanol.

-

-

Elution:

-

Elute the analytes with 2 x 250 µL of 5% ammonia in methanol into a clean collection tube.

-

-

Dry-down and Reconstitution:

-

Evaporate the eluent to dryness under a gentle stream of nitrogen at room temperature.

-

Reconstitute the residue in 200 µL of water.

-

Vortex gently and sonicate for 5 minutes before injection into the LC-MS/MS system.

-

Liquid-Liquid Extraction (LLE)

LLE is a classic sample preparation technique that separates analytes from interferences by partitioning the sample between two immiscible liquid phases.[5] It is a simple, cost-effective method that can provide clean extracts.

Quantitative Data for Triptan Analysis using LLE

| Triptan | Biological Matrix | Extraction Solvent | Recovery (%) | LLOQ (ng/mL) | ULOQ (ng/mL) | Reference |

| Sumatriptan | Human Plasma | tert-Butyl methyl ether | 69.09 - 74.27 | 0.5 | 50.0 | [1][5] |

| Eletriptan | Human Plasma | Not specified | >96.8 | 0.5 | 250.0 | [6][7] |

| Naratriptan | Human Plasma | Diethyl ether | Not specified | 0.05 | 20 | [8] |

| Zolmitriptan | Human Plasma | Ethyl acetate:Dichloromethane (4:1) | >95.30 | 0.25 | 20 | [9] |

Experimental Protocol: LLE of Sumatriptan from Human Plasma

This protocol is based on a validated LC-MS/MS method for the determination of sumatriptan in human plasma.[1][5]

Materials:

-

Human plasma samples

-

Sumatriptan standard solutions

-

Terazosin (Internal Standard)

-

tert-Butyl methyl ether (t-BME)

-

Centrifuge

-

Nitrogen evaporator

-

Reconstitution solution (e.g., mobile phase)

Procedure:

-

Sample Preparation:

-

Pipette 200 µL of human plasma into a clean microcentrifuge tube.

-

Add 20 µL of the internal standard solution (terazosin).

-

-

Extraction:

-

Add 1 mL of tert-butyl methyl ether (t-BME) to the plasma sample.

-

Vortex mix for 5 minutes.

-

-

Phase Separation:

-

Centrifuge the mixture at 10,000 rpm for 10 minutes to separate the aqueous and organic layers.

-

-

Supernatant Transfer:

-

Carefully transfer the upper organic layer to a new clean tube.

-

-

Dry-down and Reconstitution:

-

Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

Vortex for 1 minute before injection into the LC-MS/MS system.

-

A variation of LLE is Supported Liquid Extraction (SLE), which uses a solid support to immobilize the aqueous sample, and the analytes are eluted with a water-immiscible organic solvent. An automated SLE method for zolmitriptan in plasma demonstrated a recovery of approximately 80% and a matrix effect of around 100%.[10]

Protein Precipitation (PPT)

PPT is the simplest and fastest sample preparation technique, involving the addition of a precipitating agent (typically an organic solvent or an acid) to the biological sample to denature and precipitate proteins.[11][12] The supernatant is then separated by centrifugation and analyzed.

Quantitative Data for Triptan Analysis using PPT

| Triptan | Biological Matrix | Precipitating Agent | Recovery (%) | LLOQ (ng/mL) | ULOQ (ng/mL) | Reference |

| Eletriptan | Rabbit Plasma | Not specified | 77.46 | 0.05 | 210 | [13] |

Experimental Protocol: PPT of Eletriptan from Rabbit Plasma

This protocol is based on a validated LC-MS/MS method for the quantification of eletriptan in rabbit plasma.[13]

Materials:

-

Rabbit plasma samples

-

Eletriptan standard solutions

-

Naratriptan (Internal Standard)

-

Acetonitrile (or other suitable precipitating agent)

-

Centrifuge

-

0.2 µm syringe filters (optional)

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples at room temperature.

-

Vortex the thawed plasma to ensure homogeneity.

-

-

Precipitation:

-

To 100 µL of the plasma sample in a microcentrifuge tube, add 50 µL of the internal standard solution (naratriptan).

-

Add 250 µL of cold acetonitrile.

-

-

Mixing and Centrifugation:

-

Vortex the mixture vigorously for 5 seconds.

-

Centrifuge at 14,800 rpm for 2 minutes to pellet the precipitated proteins.

-

-

Supernatant Collection:

-

Carefully transfer the supernatant to a new vial.

-

Optionally, filter the supernatant through a 0.2 µm syringe filter.

-

-

Analysis:

-

Inject an aliquot (e.g., 2 µL) of the supernatant directly into the LC-MS/MS system.

-

Discussion and Method Selection

The choice of sample preparation technique depends on several factors, including the required sensitivity, the complexity of the biological matrix, throughput needs, and available resources.

-

Solid-Phase Extraction (SPE) offers the highest selectivity and can provide the cleanest extracts, which is beneficial for minimizing matrix effects and achieving low limits of quantification. However, it is generally more time-consuming and expensive than LLE and PPT.

-

Liquid-Liquid Extraction (LLE) is a cost-effective and relatively simple technique that can provide good sample cleanup. The choice of extraction solvent is critical for achieving good recovery and selectivity.

-

Protein Precipitation (PPT) is the fastest, simplest, and most high-throughput method. However, it is the least selective and may result in significant matrix effects, potentially impacting the accuracy and precision of the assay.[12]

For highly sensitive and robust bioanalytical methods, SPE is often the preferred choice. LLE provides a good balance between cleanup efficiency and ease of use. PPT is suitable for high-throughput screening or when matrix effects are minimal for the analyte of interest. Method development and validation should always include a thorough evaluation of recovery and matrix effects to ensure the reliability of the analytical data.[1]

References

- 1. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 4. assets.fishersci.com [assets.fishersci.com]

- 5. Development and Validation of Liquid Chromatography-Tandem Mass Spectrometry Method for Simple Analysis of Sumatriptan and its Application in Bioequivalence Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantitative analysis of eletriptan in human plasma by HPLC-MS/MS and its application to pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. omicsonline.org [omicsonline.org]

- 9. researchgate.net [researchgate.net]

- 10. biotage.com [biotage.com]

- 11. agilent.com [agilent.com]

- 12. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. LC-MS/MS determination of eletriptan in rabbit plasma for pharmacokinetics. [wisdomlib.org]

Application Note: High-Throughput Screening of Rizatriptan Metabolites Using a Deuterated Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rizatriptan is a selective 5-hydroxytryptamine1B/1D (5-HT1B/1D) receptor agonist widely used in the acute treatment of migraine headaches. Understanding the metabolic fate of Rizatriptan is crucial for comprehensive pharmacokinetic assessment and drug safety evaluation. The primary metabolic pathway involves oxidative deamination by monoamine oxidase-A (MAO-A) to form an inactive indole acetic acid metabolite. A minor pathway leads to the formation of N-monodesmethyl-rizatriptan, which retains pharmacological activity similar to the parent compound.[1] High-throughput screening (HTS) methodologies are essential for rapidly analyzing a large number of biological samples to quantify parent drugs and their metabolites, enabling efficient drug development processes.

This application note provides a detailed protocol for the high-throughput screening of Rizatriptan and its major metabolites, the indole acetic acid derivative and N-monodesmethyl-rizatriptan, in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with a deuterated internal standard.

Metabolic Pathway of Rizatriptan

Rizatriptan undergoes extensive first-pass metabolism. The primary route of metabolism is oxidative deamination by MAO-A to the inactive indole acetic acid metabolite. A smaller portion is metabolized to N-monodesmethyl-rizatriptan, an active metabolite. Other minor, inactive metabolites include the N-oxide, the 6-hydroxy compound, and the sulfate conjugate of the 6-hydroxy metabolite.[1] Following oral administration, approximately 14% of the dose is excreted as unchanged Rizatriptan, while 51% is excreted as the indole acetic acid metabolite in urine.[1][2] The plasma concentration of N-monodesmethyl-rizatriptan is about 14% of that of the parent compound.[1][2]

Quantitative Data Summary

The following tables summarize the pharmacokinetic parameters of Rizatriptan and the relative concentrations of its active metabolite, N-monodesmethyl-rizatriptan.

Table 1: Pharmacokinetic Parameters of Rizatriptan in Healthy Volunteers after a Single Oral Dose

| Dose (mg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Half-life (h) |

| 5 | 9.4 - 20.0 | 1.0 - 1.5 | 33 - 42 | 2 - 3 |

| 10 | 20.0 - 70.6 | 1.0 - 1.5 | 72 - 97 | 2 - 3 |

| 15 | - | 1.0 - 1.5 | 127 - 161 | 2 - 3 |

Data compiled from multiple sources.

Table 2: Relative Plasma Concentration of N-monodesmethyl-rizatriptan

| Analyte | Relative Plasma Concentration | Pharmacological Activity |

| N-monodesmethyl-rizatriptan | Approximately 14% of parent compound | Similar to Rizatriptan |

Experimental Protocols

This protocol describes a high-throughput method for the simultaneous quantification of Rizatriptan and its major metabolites in human plasma.

Materials and Reagents

-

Rizatriptan Benzoate reference standard

-

N-monodesmethyl-rizatriptan reference standard

-

Rizatriptan-d6 (deuterated internal standard)

-

Indole-3-acetic acid reference standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate

-

Human plasma (blank)

-

96-well collection plates

Instrumentation

-

Liquid chromatography system (e.g., Shimadzu, Waters)

-

Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex, Thermo Fisher)

-

Automated liquid handler for sample preparation (optional but recommended for high-throughput)

Standard and Internal Standard Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of Rizatriptan, N-monodesmethyl-rizatriptan, and the indole acetic acid metabolite in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Prepare a stock solution of Rizatriptan-d6 in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte stock solutions in 50:50 methanol:water to create calibration standards and quality control (QC) samples. The internal standard working solution is prepared by diluting the stock solution to an appropriate concentration (e.g., 100 ng/mL) in the same diluent.

High-Throughput Sample Preparation: Protein Precipitation

This method is amenable to automation using a 96-well plate format.

-

Aliquot 50 µL of human plasma samples, calibration standards, or QC samples into a 96-well plate.

-

Add 150 µL of the internal standard working solution in acetonitrile to each well.

-

Seal the plate and vortex for 2 minutes to precipitate plasma proteins.

-

Centrifuge the plate at 4000 rpm for 10 minutes.

-

Transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography

-

Column: A fast-eluting C18 column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Flow Rate: 0.5 mL/min

-

Gradient:

-

0.0-0.5 min: 5% B

-

0.5-2.0 min: 5-95% B

-

2.0-2.5 min: 95% B

-

2.5-2.6 min: 95-5% B

-

2.6-3.5 min: 5% B

-

-

Injection Volume: 5 µL

Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Rizatriptan | 270.2 | 201.2 | 25 |

| N-monodesmethyl-rizatriptan | 256.2 | 187.2 | 27 |

| Indole Acetic Acid Metabolite | 288.1 | 229.1 | 22 |

| Rizatriptan-d6 (IS) | 276.2 | 207.2 | 25 |

Note: The exact MS parameters should be optimized for the specific instrument used.

Conclusion

This application note details a robust and high-throughput LC-MS/MS method for the simultaneous quantification of Rizatriptan and its major metabolites in human plasma. The use of a deuterated internal standard ensures accuracy and precision, while the streamlined sample preparation protocol is well-suited for the rapid screening of a large number of samples in a drug development setting. This methodology provides a valuable tool for researchers and scientists involved in the pharmacokinetic and metabolic profiling of Rizatriptan.

References

Application Note: Liquid-Liquid Extraction Protocol for N10-Monodesmethyl Rizatriptan

For Researchers, Scientists, and Drug Development Professionals

Introduction

N10-Monodesmethyl Rizatriptan is the primary active metabolite of Rizatriptan, a selective 5-hydroxytryptamine (5-HT) 1B/1D receptor agonist used in the treatment of migraine headaches. Accurate quantification of this metabolite in biological matrices is crucial for pharmacokinetic and pharmacodynamic studies. This application note provides a detailed liquid-liquid extraction (LLE) protocol for the efficient recovery of N10-Monodesmethyl Rizatriptan from human plasma, suitable for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While specific LLE protocols for N10-Monodesmethyl Rizatriptan are not extensively documented, this protocol has been developed by adapting established methods for the parent drug, Rizatriptan, and considering the physicochemical properties of its N-desmethyl metabolite. N-monodesmethyl-rizatriptan is a metabolite with activity similar to the parent compound.[1]

Physicochemical Properties

A summary of the key physicochemical properties of N10-Monodesmethyl Rizatriptan is presented in the table below. Understanding these properties is essential for the optimization of the extraction procedure.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₇N₅ | [2] |